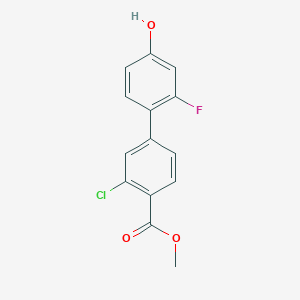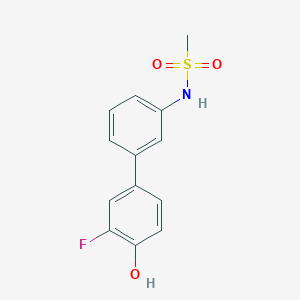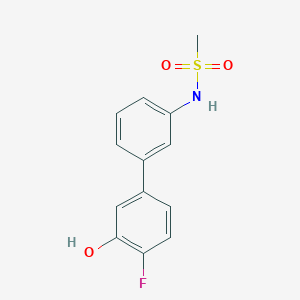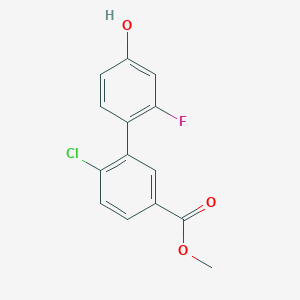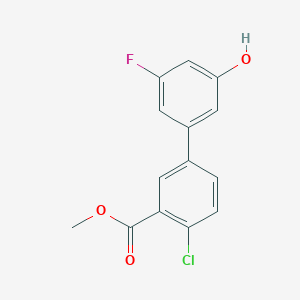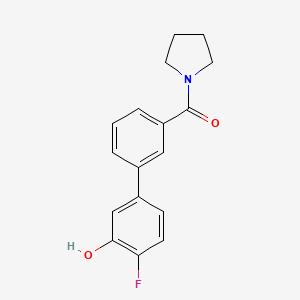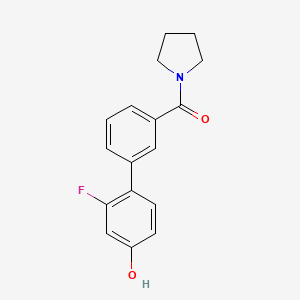
3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is a chemical compound with a wide range of applications in scientific research. It is a fluorinated phenol derivative that has been used in numerous studies for its ability to act as a substrate for various enzymes and to modulate the activity of specific receptors. The compound has been used in many laboratory experiments, and its synthesis and mechanism of action have been studied in detail.
科学研究应用
3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as a substrate for various enzymes, such as thrombin and trypsin, in order to study their activity. It has also been used as a modulator of specific receptors, such as the muscarinic acetylcholine receptor, to study their function. In addition, it has been used in studies of the structure and function of proteins, and as a probe for studying the structure of cell membranes.
作用机制
The mechanism of action of 3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is not fully understood. However, it is believed that the compound acts as a substrate for various enzymes, such as thrombin and trypsin, and modulates the activity of specific receptors, such as the muscarinic acetylcholine receptor. It is also thought to interact with proteins and cell membranes in order to facilitate their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, are not well understood. However, it is believed that the compound may have an effect on the activity of certain enzymes and receptors, as well as on the structure and function of proteins and cell membranes.
实验室实验的优点和局限性
The advantages of using 3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, in laboratory experiments include its ability to act as a substrate for various enzymes, modulate the activity of specific receptors, and interact with proteins and cell membranes. It also has a relatively low toxicity and is relatively easy to synthesize. The main limitation of using this compound in laboratory experiments is its limited availability, which can make it difficult to obtain in large quantities.
未来方向
The potential future directions for 3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, include further research into its ability to act as a substrate for various enzymes and modulate the activity of specific receptors. In addition, further research could be conducted into its ability to interact with proteins and cell membranes, as well as into its potential therapeutic applications. Finally, further research could be conducted into the synthesis of the compound in order to make it more widely available.
合成方法
3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is synthesized through a series of reactions. The first step involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with pyrrolidine to form the corresponding pyrrolidinylcarbonylphenyl compound. This reaction is followed by a Friedel-Crafts acylation of the pyrrolidinylcarbonylphenyl compound with 4-fluorobenzoyl chloride, which yields 3-fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. The product is then purified by column chromatography and recrystallization.
属性
IUPAC Name |
[3-(2-fluoro-4-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-16-11-14(20)6-7-15(16)12-4-3-5-13(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHADJHGYZHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684560 |
Source


|
| Record name | (2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-86-6 |
Source


|
| Record name | (2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375040.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375044.png)


